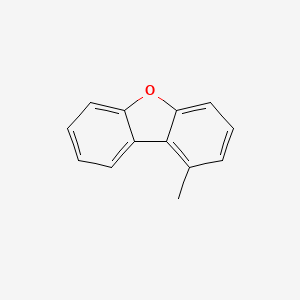

1-Methyldibenzofuran

Beschreibung

BenchChem offers high-quality 1-Methyldibenzofuran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyldibenzofuran including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-methyldibenzofuran |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O/c1-9-5-4-8-12-13(9)10-6-2-3-7-11(10)14-12/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGXKQILBNJUKSH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C3=CC=CC=C3OC2=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00223439 |

Source

|

| Record name | 1-Methyldibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00223439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7320-50-5 |

Source

|

| Record name | 1-Methyldibenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7320-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyldibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007320505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyldibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00223439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyldibenzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.989 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-METHYLDIBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7I90PR1VKU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Geochemical Significance and Analysis of 1-Methyldibenzofuran in Crude Oil: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the natural occurrence, geochemical significance, and analytical methodologies for 1-methyldibenzofuran (1-MDBF) in crude oil. It is intended for researchers, scientists, and professionals in the fields of geochemistry, petroleum exploration, and environmental science who are interested in utilizing heterocyclic aromatic compounds as molecular markers.

Introduction: The Subtle Signatures Within Crude Oil

Crude oil is a complex mixture of hydrocarbons and non-hydrocarbon compounds, the composition of which holds clues to its origin, thermal history, and migration pathways. Among the myriad of molecules, oxygen-containing heterocyclic compounds such as dibenzofuran and its alkylated homologues, including 1-methyldibenzofuran, serve as powerful geochemical indicators.[1][2][3][4] These compounds are relatively stable under geological conditions and their distribution patterns can provide invaluable information that is often complementary to traditional biomarker analysis.[1] This guide will focus specifically on 1-methyldibenzofuran, exploring its formation, its utility as a marker for depositional environments and oil migration, and the analytical techniques required for its accurate identification and quantification.

Geochemical Significance of 1-Methyldibenzofuran

The distribution of methyldibenzofuran (MDBF) isomers, including 1-MDBF, is not random but is governed by the interplay of the source of organic matter, the depositional environment, thermal maturity, and secondary processes such as migration.

Precursors and Formation

Dibenzofurans and their methylated derivatives are believed to originate from a variety of biological precursors.[3] Potential sources include lignin from woody plants, polysaccharides, and phenols.[3] The transformation of these precursors into dibenzofurans occurs during diagenesis and catagenesis, the geological processes of sediment compaction and heating. The oxicity of the depositional environment is a critical factor, with more oxic conditions favoring the formation of dibenzofurans over their sulfur-containing counterparts, dibenzothiophenes.[2][3]

Caption: Simplified formation pathway of 1-Methyldibenzofuran from biological precursors.

Indicator of Depositional Environment and Source Rock Lithology

The relative abundance of 1-MDBF and its isomers can be a powerful tool for distinguishing between marine and terrestrial depositional environments.[3][5] Crude oils and source rocks with significant terrestrial organic matter input, such as those from lacustrine or fluvial/deltaic environments, tend to show a predominance of 2- and 3-MDBF over 1- and 4-MDBF.[3][5] Conversely, marine-sourced oils and extracts often exhibit higher relative concentrations of 1- and 4-MDBF.[3][5] This distinction is often visualized using cross-plots, such as the (1+4)-/(2+3)-MDBF ratio versus the pristane/phytane (Pr/Ph) ratio, which can help to classify the depositional environment and lithology of the source rock.[5]

Tracer for Oil Migration

The various isomers of methyldibenzofuran exhibit different polarities and, consequently, different affinities for mineral surfaces within a reservoir. This leads to a phenomenon known as geochromatography during oil migration, where the isomers are fractionated. Specifically, 1-MDBF has been shown to have a stronger interaction with carbonate minerals, such as dolomite, compared to 4-MDBF.[1] This differential interaction results in an increase in the 1-MDBF/4-MDBF ratio with increasing migration distance in carbonate reservoirs.[1] Therefore, this ratio can be a valuable tool for tracing the filling pathways of crude oil in such geological settings.[1]

Analytical Methodology: Identification and Quantification of 1-Methyldibenzofuran

The accurate analysis of 1-methyldibenzofuran in complex matrices like crude oil requires sophisticated analytical techniques, primarily gas chromatography coupled with mass spectrometry (GC-MS).

Sample Preparation

A robust sample preparation protocol is crucial to remove interfering compounds and concentrate the analytes of interest.

Step-by-Step Protocol for Crude Oil Fractionation:

-

Asphaltene Precipitation:

-

Accurately weigh a known amount of crude oil into a beaker.

-

Add n-heptane in a 40:1 (v/w) ratio to the crude oil.

-

Stir the mixture for at least 30 minutes and allow it to stand for a minimum of 2 hours, or overnight, to ensure complete precipitation of asphaltenes.

-

Filter the mixture through a pre-weighed filter paper to separate the asphaltenes (solid) from the maltenes (liquid).

-

Wash the precipitated asphaltenes with additional n-heptane until the filtrate is colorless.

-

Dry the asphaltenes and the filter paper and weigh to determine the asphaltene content.

-

The maltene fraction, dissolved in n-heptane, is collected for further separation.

-

-

Liquid Chromatography for Fractionation:

-

Prepare a chromatography column packed with activated alumina and silica gel.

-

Concentrate the maltene fraction under a gentle stream of nitrogen.

-

Load the concentrated maltene fraction onto the top of the column.

-

Elute the saturated hydrocarbon fraction using n-heptane.

-

Elute the aromatic hydrocarbon fraction, which contains 1-methyldibenzofuran, using a mixture of dichloromethane and petroleum ether.[2]

-

Elute the resin fraction using a more polar solvent mixture, such as dichloromethane and methanol.[2]

-

Collect each fraction separately.

-

-

Concentration and Internal Standard Addition:

-

Concentrate the aromatic fraction to a small, known volume (e.g., 1 mL) under a gentle stream of nitrogen.

-

Add a known amount of an appropriate internal standard for quantification. Perdeuterated dibenzofuran or dibenzothiophene are excellent choices as they have similar chemical properties to the analytes but different masses, allowing for accurate quantification by mass spectrometry.[4][6][7]

-

Caption: Experimental workflow for the preparation of crude oil samples for 1-MDBF analysis.

GC-MS Analysis

Gas chromatography-mass spectrometry is the definitive technique for the identification and quantification of 1-methyldibenzofuran in the prepared aromatic fraction.

Typical GC-MS Parameters:

| Parameter | Specification | Rationale |

| Gas Chromatograph | Agilent 6890 or equivalent | Provides robust and reproducible chromatographic separation. |

| Column | HP-5MS (or equivalent 5% phenyl-methylpolysiloxane) | A non-polar column that provides good separation of aromatic isomers. |

| Column Dimensions | 30-60 m length, 0.25 mm i.d., 0.25 µm film thickness | Longer columns provide better resolution of closely eluting isomers. |

| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |

| Injection Mode | Splitless | Ensures the transfer of the entire sample onto the column, which is important for trace analysis. |

| Oven Program | Initial temp 50-80°C, ramp at 2-4°C/min to 300-320°C, hold for 15-30 min | A slow temperature ramp is crucial for separating the different methyldibenzofuran isomers. |

| Mass Spectrometer | Agilent 5975 or equivalent quadrupole or ion trap | Provides sensitive and selective detection. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns. |

| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only the characteristic ions of the target compounds. |

Identification and Quantification:

-

Identification: The identification of 1-methyldibenzofuran is based on two key parameters:

-

Retention Time: The time it takes for 1-MDBF to travel through the GC column. This is compared to the retention time of an authentic 1-MDBF standard.

-

Mass Spectrum: The fragmentation pattern of the molecule upon ionization. For methyldibenzofurans, the molecular ion (m/z 182) is typically monitored.[5]

-

-

Quantification: The concentration of 1-MDBF is determined by comparing the peak area of its characteristic ion (m/z 182) to the peak area of the corresponding ion of the internal standard. A response factor, determined from the analysis of calibration standards containing known concentrations of 1-MDBF and the internal standard, is used in the calculation.[4][6][7]

Environmental Considerations

While this guide focuses on the geochemical applications of 1-methyldibenzofuran, it is important to note that dibenzofurans and their derivatives are persistent organic pollutants.[8] Some of these compounds are known to be mutagenic and carcinogenic, posing potential health risks in contaminated ecosystems.[8] Understanding their natural occurrence and behavior in the environment is crucial for assessing the impact of oil spills and for developing effective bioremediation strategies.[8][9] The biodegradation of dibenzofurans by microorganisms is an active area of research, with some bacterial strains capable of breaking down these recalcitrant compounds.[8][9]

Conclusion

1-Methyldibenzofuran is a valuable, yet often underutilized, molecular marker in petroleum geochemistry. Its distribution, along with that of its isomers, provides a nuanced understanding of the depositional environment, source rock characteristics, and migration history of crude oil. The analytical methodologies, centered around high-resolution gas chromatography-mass spectrometry, are well-established and provide the necessary sensitivity and selectivity for their reliable identification and quantification. By integrating the analysis of methyldibenzofurans into routine geochemical workflows, researchers and exploration professionals can gain deeper insights into petroleum systems, ultimately aiding in more effective resource assessment and exploitation.

References

-

Phenyldibenzofurans and Methyldibenzofurans in Source Rocks and Crude Oils, and Their Implications for Maturity and Depositional Environment. (2017). Energy & Fuels. [Link]

-

Cometabolic Degradation of Dibenzofuran and Dibenzothiophene by a Newly Isolated Carbazole-Degrading Sphingomonas sp. Strain. (n.d.). Applied and Environmental Microbiology. [Link]

-

Effect of heavy metals on the biodegradation of dibenzofuran in liquid medium. (2007). Journal of Hazardous Materials. [Link]

-

Identification, distribution and geochemical significance of phenyldibenzofurans in coals. (2023). Organic Geochemistry. [Link]

-

Dibenzofurans and Methyldibenzofurans in Some Niger Delta Crude Oils. (2021). Journal of Scientific and Engineering Research. [Link]

-

Phenyldibenzofurans and Methyldibenzofurans in Source Rocks and Crude Oils, and Their Implications for Maturity and Depositional Environment. (2017). ACS Publications. [Link]

-

Qualitative and quantitative analysis of Dibenzofuran, Alkyldibenzofurans, and Benzo[b]naphthofurans in crude oils and source rock extracts. (2015). U.S. Geological Survey. [Link]

-

Qualitative and Quantitative Analysis of Dibenzofuran, Alkyldibenzofurans, and Benzo[b]naphthofurans in Crude Oils and Source Rock Extracts. (2015). Energy & Fuels. [Link]

-

Distribution and geochemical significance of dibenzofurans, phenyldibenzofurans and benzo[b]naphthofurans in source rock extracts from Niger Delta basin, Nigeria. (2020). Acta Geochimica. [Link]

-

Metabolic pathways for degradation of dibenzofuran by Pseudomonas sp. strain ISTDF1. (n.d.). ResearchGate. [Link]

-

Methods for the Determination of Diesel, Mineral, and Crude Oils in Offshore Oil and Gas Industry Discharges. (1992). US EPA. [Link]

-

Method 8290A: Polychlorinated Dibenzo-p-Dioxins (PCDDs) and Polychlorinated Dibenzofurans (PCDFs) by High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS). (2007). US EPA. [Link]

-

Qualitative and Quantitative Analysis of Dibenzofuran, Alkyldibenzofurans, and Benzo[b]naphthofurans in Crude Oils and Source Rock Extracts. (2015). Semantic Scholar. [Link]

-

Biodegradation of Crude Oil and Distillation Products by Biosurfactant-Producing Bacteria. (2008). Polish Journal of Environmental Studies. [Link]

-

Qualitative and Quantitative Analysis of Dibenzofuran, Alkyldibenzofurans, and Benzo[b]naphthofurans in Crude Oils and Source Rock Extracts. (2015). ACS Publications. [Link]

-

Biomarkers and Carbon Isotope of Monomer Hydrocarbon in Application for Oil–Source Correlation and Migration in the Moxizhuang–Yongjin Block, Junggar Basin, NW China. (2022). ACS Omega. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. cup.edu.cn [cup.edu.cn]

- 3. jsaer.com [jsaer.com]

- 4. Qualitative and quantitative analysis of Dibenzofuran, Alkyldibenzofurans, and Benzo[b]naphthofurans in crude oils and source rock extracts [pubs.usgs.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Cometabolic Degradation of Dibenzofuran and Dibenzothiophene by a Newly Isolated Carbazole-Degrading Sphingomonas sp. Strain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of heavy metals on the biodegradation of dibenzofuran in liquid medium - PubMed [pubmed.ncbi.nlm.nih.gov]

The Janus Scaffold: Biological Activity & Safety Profiling of Methylated Dibenzofurans

The following technical guide is designed for researchers and drug development professionals. It synthesizes the dual nature of methylated dibenzofurans as both potential pharmacological scaffolds and environmental toxicants requiring rigorous safety profiling.

Technical Guide & Whitepaper

Executive Summary

Methylated dibenzofurans (Me-DFs) occupy a complex niche in chemical biology. While the polychlorinated analogs (PCDFs) are notorious environmental toxins, the methylated pharmacophore offers distinct solubility and metabolic profiles that are increasingly relevant in medicinal chemistry. This guide analyzes the biological activity of Me-DFs, contrasting their therapeutic potential (kinase inhibition, apoptosis induction) against their toxicological liabilities (AhR activation, bioactivation). It provides a self-validating workflow for assessing these compounds in early-stage drug discovery.

Part 1: Structural & Mechanistic Characterization

The "Methyl Effect" on the Dibenzofuran Core

The dibenzofuran (DBF) core is a rigid, planar tricycle. The introduction of a methyl group alters the physicochemical and biological properties distinctively compared to halogenation.

-

Steric Hindrance vs. Lipophilicity: Unlike chlorine atoms, which are electron-withdrawing and enhance lipophilicity (

) while resisting metabolism, a methyl group ( -

AhR Binding Affinity: The aryl hydrocarbon receptor (AhR) binding pocket is size-constrained. While 2,3,7,8-TCDF fits perfectly (high affinity), methyl substitution at lateral positions (2, 3, 7, or 8) generally retains AhR binding but with reduced potency due to steric bulk and rapid metabolic clearance.

Therapeutic Mechanism: Apoptosis & Kinase Inhibition

Recent studies identify 3-methyldibenzofuran and its derivatives as potential anti-cancer agents.

-

Target: 3-Methyldibenzofuran has been shown to induce apoptosis in non-small cell lung cancer lines (e.g., A549).

-

Mechanism: The compound triggers the intrinsic apoptotic pathway via Reactive Oxygen Species (ROS) generation, leading to mitochondrial membrane depolarization and subsequent activation of Caspase-3 and Caspase-7.

-

Kinase Scaffolds: Substituted dibenzofurans (e.g., cercosporamide derivatives) act as ATP-competitive inhibitors of Pim-1 and CLK1 kinases, crucial for regulating cell survival and splicing in leukemias.

Toxicological Mechanism: The AhR Liability

Despite therapeutic potential, the DBF core carries an inherent liability: "Dioxin-like" toxicity.

-

Pathway: Me-DFs can bind cytosolic AhR, displacing chaperones (HSP90). The complex translocates to the nucleus, dimerizes with ARNT, and binds Dioxin Response Elements (DRE).

-

Outcome: Upregulation of Phase I enzymes (CYP1A1, CYP1B1). While this aids clearance, sustained activation leads to hepatotoxicity and potential immunotoxicity.

Part 2: Visualization of Biological Pathways

AhR Signaling & Toxicity Pathway

The following diagram maps the critical checkpoint for dibenzofuran toxicity.

Figure 1: The Aryl Hydrocarbon Receptor (AhR) activation pathway. Methylated dibenzofurans act as ligands, initiating a cascade that results in xenobiotic enzyme induction and potential toxicity.

Metabolic Fate: Detoxification vs. Bioactivation

Unlike chlorinated analogs, methylated dibenzofurans undergo benzylic oxidation.

Figure 2: Divergent metabolic pathways. Benzylic oxidation facilitates excretion (green), while ring oxidation or quinone formation can lead to toxicity (red).

Part 3: Comparative Data Analysis

The following table contrasts the biological profile of Methylated Dibenzofurans against the standard environmental toxin (TCDD) and a therapeutic benzofuran derivative.

| Feature | 2,3,7,8-TCDD (Reference Toxin) | 3-Methyldibenzofuran (Scaffold of Interest) | Benzofuran Kinase Inhibitors |

| Primary Target | AhR (High Affinity) | AhR (Low/Moderate) / Mitochondria | Pim-1 / CLK1 Kinases |

| Metabolic Stability | Extremely High (t1/2 > 7 years in humans) | Low (Rapid benzylic oxidation) | Tunable via substitution |

| Lipophilicity (LogP) | ~6.8 (Bioaccumulative) | ~4.1 (Moderate) | 3.0 - 5.0 (Drug-like) |

| Toxicity Mode | Wasting syndrome, Chloracne | ROS-mediated Apoptosis | Off-target kinase inhibition |

| Key Liability | Persistent Organic Pollutant (POP) | Reactive Quinone Methide formation | CYP Induction |

Part 4: Experimental Protocols (Self-Validating Systems)

For researchers utilizing this scaffold, the following workflows ensure rigorous validation of biological activity and safety.

Protocol A: AhR Activation Screening (CALUX Assay)

Objective: To determine if the methylated derivative carries "dioxin-like" liability.

-

Cell Line: Use H4IIE-luc (Rat hepatoma cells stably transfected with DRE-Luciferase reporter).

-

Seeding: Plate cells at

cells/well in 96-well plates; incubate 24h. -

Dosing:

-

Prepare stock of Methyl-DF in DMSO.

-

Treat cells with varying concentrations (0.1 nM to 10 µM).

-

Positive Control: 2,3,7,8-TCDD (1 nM).

-

Negative Control: DMSO (0.1%).

-

-

Incubation: 24 hours at 37°C.

-

Readout: Lyse cells and measure luminescence using a luciferin substrate.

-

Validation Criterion: If

of Methyl-DF is < 1 µM, the compound has significant AhR liability. Calculate Relative Potency (REP) vs TCDD.

Protocol B: Metabolic Stability & Reactive Metabolite Trapping

Objective: To assess if the methyl group serves as a clearance handle or a toxicophore.

-

System: Human Liver Microsomes (HLM) + NADPH regenerating system.

-

Incubation:

-

Substrate: Methyl-DF (10 µM).

-

Trapping Agent: Glutathione (GSH) or N-Acetylcysteine (NAC) at 5 mM (to trap reactive quinone methides).

-

-

Timepoints: 0, 15, 30, 60 min at 37°C.

-

Analysis: Quench with acetonitrile, centrifuge, and analyze supernatant via LC-MS/MS.

-

Data Interpretation:

-

Loss of Parent: Calculate intrinsic clearance (

). -

GSH-Adduct Search: Scan for Neutral Loss of 129 Da (pyroglutamic acid moiety of GSH).

-

Causality: Detection of GSH adducts confirms the formation of reactive electrophiles, necessitating structural modification (e.g., blocking the benzylic position).

-

Protocol C: Apoptosis Verification (Caspase 3/7 Glo)

Objective: To confirm therapeutic efficacy in cancer models.

-

Cell Line: A549 (Lung Adenocarcinoma).

-

Treatment: Dose cells with Methyl-DF (IC50 concentration determined via MTT assay) for 12h and 24h.

-

Assay: Add Caspase-Glo® 3/7 Reagent (1:1 ratio with media).

-

Mechanism Check: Pre-treat a subset of wells with Z-VAD-FMK (Pan-caspase inhibitor).

-

Validation: Signal should be significantly attenuated by Z-VAD-FMK, confirming specific apoptotic mechanism rather than necrotic cell lysis.

References

-

National Institutes of Health (NIH). (2023). Invited Perspective: Environmental Chemical-Sensing AHR Remains an Enigmatic Key Player in Toxicology. Environmental Health Perspectives. Retrieved from [Link]

-

Moustafa, G. O., et al. (2020). Synthesis of Dibenzofuran Derivatives Possessing Anticancer Activities: A Review. Egyptian Journal of Chemistry. Retrieved from [Link]

-

Schmidt, S., et al. (2015). Metabolic fate... of the benzofuran designer drugs. Analytical and Bioanalytical Chemistry. Retrieved from [Link]

-

World Health Organization. (1998). Polybrominated dibenzo-p-dioxins and dibenzofurans (EHC 205). Inchem. Retrieved from [Link]

physical and chemical properties of 1-methyldibenzofuran

This technical guide provides an in-depth analysis of 1-methyldibenzofuran, a specific isomer of the alkylated dibenzofuran family. It is designed for researchers in environmental chemistry, toxicology, and organic synthesis.[1]

CAS Registry Number: 7320-50-5

Chemical Formula:

Executive Summary

1-Methyldibenzofuran (1-MDBF) is a tricyclic aromatic heterocycle and a structural isomer of methyldibenzofuran. Unlike its 2-, 3-, and 4-methyl counterparts, 1-MDBF possesses a methyl group in the "bay region" (position 1), adjacent to the bridgehead carbon. This steric positioning imparts unique spectroscopic signatures—most notably a downfield shift in proton NMR—and distinct reactivity profiles compared to other isomers.[1]

Primary interest in 1-MDBF arises from its role as a petrogenic biomarker in environmental forensics, distinguishing fossil fuel sources from pyrogenic (combustion-derived) contamination.[1] It is also a component of the "alkylated dibenzofurans" class, monitored in crude oil characterization and cigarette smoke condensate analysis.

Physicochemical Properties[1][2][3][4][5][6][7][8]

The physical properties of 1-MDBF are dominated by its planar, aromatic structure and the lipophilicity of the methyl-substituted dibenzofuran core.

Table 1: Key Physical & Chemical Constants[1][4][9]

| Property | Value / Description | Notes/Context |

| Physical State | Crystalline Solid | Isolated from cigarette smoke condensate and "tar" fractions. |

| Melting Point | Experimental data limited | Likely < 80°C. (Reference: 2-MDBF melts at 45–46°C; unsubstituted dibenzofuran at 86°C). |

| Boiling Point | ~285–300°C (Predicted) | Unsubstituted dibenzofuran boils at 285°C; methylation typically adds 10–20°C. |

| LogP (Octanol/Water) | ~4.6 (Predicted) | Highly lipophilic; bioaccumulative potential similar to PAHs.[1] |

| Solubility | Negligible in water | Soluble in dichloromethane, hexane, toluene, and acetone.[1] |

| Vapor Pressure | Low (< 0.01 mmHg at 25°C) | Semi-volatile organic compound (SVOC).[1] |

Technical Insight: The lack of a widely cited experimental melting point in standard databases is common for specific alkylated isomers. However, its isolation from solid particulate matter (smoke condensates) confirms its solid state at STP.[1]

Structural Characterization & Spectroscopy

The identification of 1-MDBF relies heavily on spectroscopic methods that can resolve it from the 2-, 3-, and 4-methyl isomers.

Nuclear Magnetic Resonance (NMR)

The 1-position is unique due to the deshielding effect of the magnetic anisotropy from the opposing benzene ring (the "bay region" effect).

-

1H NMR (Chloroform-d):

-

Methyl Group: A singlet appearing at

2.83 ppm .[1] -

Note: This is significantly downfield compared to the methyl signals of 2-, 3-, or 4-methyldibenzofuran (typically

2.40 – 2.50 ppm). The proximity to the aromatic ring current of the adjacent ring causes this shift. -

Aromatic Protons: Multiplets in the range of

7.3 – 8.0 ppm.

-

Mass Spectrometry (GC-MS)[10]

-

Molecular Ion (

): m/z 182 (Base peak).[1] -

Fragmentation:

-

m/z 153 (

): Characteristic loss of formyl radical, typical of furans/phenols.[1] -

m/z 167 (

): Loss of the methyl group. -

m/z 152: Ring contraction/fusion products.

-

UV-Vis Spectroscopy

Exhibits absorption bands characteristic of the dibenzofuran chromophore, with maxima typically observed at 218, 239, 256, and 309 nm .[1]

Synthesis Methodologies

Synthesis of 1-MDBF requires regioselective control to ensure the methyl group is installed at the sterically crowded 1-position.

Method A: The Trippett Cyclization (Classic Route)

This method involves the condensation of a phenol with a cyclic ketone, followed by cyclization and aromatization.

-

Condensation: Reaction of phenol with 2-bromo-5-methylcyclohexanone (or appropriate methyl-substituted precursor) under basic conditions.

-

Cyclization: Acid-catalyzed cyclization to form the tetrahydrodibenzofuran intermediate.[1]

-

Dehydrogenation: Aromatization using Pd/C or DDQ to yield 1-methyldibenzofuran.[1]

Method B: Palladium-Catalyzed Coupling (Modern Route)

A more precise method utilizing cross-coupling chemistry to build the biaryl ether linkage.

-

Coupling: Reaction of 2-iodo-3-methylphenol with 2-(trimethylsilyl)phenyl triflate .

-

Cyclization: Pd-catalyzed intramolecular C-H activation/cyclization.[1][3]

Visualization of Synthesis Logic (Method A)

Caption: Step-wise synthesis via the Trippett cyclization/aromatization pathway.

Chemical Reactivity & Metabolism[1][11][12]

Electrophilic Aromatic Substitution

The dibenzofuran ring is activated towards electrophiles. However, in 1-MDBF:

-

Steric Hindrance: The 1-methyl group blocks the

-position (C1) and sterically hinders the "bay" region. -

Directing Effects: Substitution (e.g., bromination, nitration) is directed primarily to the 3-position (para to the ether oxygen, meta to the methyl) or the 8-position on the unsubstituted ring.

Metabolic Pathways

In biological systems (mammalian liver microsomes), metabolism is driven by Cytochrome P450 enzymes.[1]

-

Hydroxylation: Major pathway.[1] Occurs preferentially at the C3, C7, or C8 positions (sterically accessible aromatic sites).[1]

-

Methyl Oxidation: The 1-methyl group can be oxidized to a hydroxymethyl group (

) and subsequently to a carboxylic acid.-

Reference: Isolation of 9-hydroxymethyl-1-methyldibenzofuran derivatives from lichen mycobionts demonstrates the biological feasibility of methyl-group oxidation.

-

Caption: Predicted metabolic fate involving ring hydroxylation and side-chain oxidation.[4]

Applications in Environmental Forensics

1-MDBF is not typically used as a pharmaceutical active ingredient but serves as a critical environmental marker .

-

Source Apportionment: The ratio of 1-MDBF to 4-MDBF is used to distinguish petrogenic sources (crude oil, unburned fuel) from pyrogenic sources (wood smoke, coal tar).[1]

-

Thermodynamic Stability: 1-MDBF is less thermodynamically stable than the 4-methyl isomer. In mature oils, the ratio changes due to isomerization, acting as a "geochemical clock" for oil maturity.[1]

References

-

ChemicalBook. (n.d.).[1] Dibenzofuran Properties and Constants. Retrieved from ChemicalBook Database.[1] Link

-

BenchChem. (n.d.).[1] 3-Methyldibenzofuran Research Chemical Data. (Used for comparative isomer data). Link[1]

-

Kon, Y., et al. (1997).[1][5] A New Dibenzofuran, Isostrepsilic Acid, Produced by Cultured Mycobiont. (Provides NMR data for 1-methyl substituted dibenzofurans). Link

-

Schumacher, J. N., et al. (1970).[1] Chemical studies on tobacco smoke.[1][6][7] XI. Dibenzofurans in cigarette smoke.[1][6][7] Journal of Agricultural and Food Chemistry. (First isolation and UV identification of 1-MDBF). Link[1]

-

PubChem. (2025).[1] 1-Methyldibenzofuran Compound Summary. National Library of Medicine.[1] Link[1]

Sources

- 1. Dibenzofuran | C12H8O | CID 568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Methyldibenzofuran | 7320-51-6 | Benchchem [benchchem.com]

- 3. 3-Methyldibenzofuran Research Chemical [benchchem.com]

- 4. The metabolism of some pentachlorodibenzofurans in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

Technical Health & Safety Guide: 1-Methyldibenzofuran

The following technical guide is structured to provide an in-depth, field-validated analysis of 1-Methyldibenzofuran (1-MDBF). It prioritizes mechanistic understanding over rote instruction, ensuring that researchers can make informed safety decisions based on the compound's physicochemical and toxicological properties.

CAS Registry Number: 7320-50-5 Document Type: Technical Whitepaper for Research & Development Version: 1.0

Executive Summary

1-Methyldibenzofuran (1-MDBF) is a methylated polycyclic aromatic compound (PAC) structurally related to the polychlorinated dibenzofurans (PCDFs). Primarily utilized as an analytical standard in environmental toxicology and as a specific isomer in combustion byproduct analysis, 1-MDBF presents unique safety challenges due to its lipophilicity and potential for aryl hydrocarbon receptor (AhR) activation. This guide synthesizes current toxicological data with rigorous handling protocols to ensure personnel safety and data integrity.

Chemical Identity & Physicochemical Profile

Understanding the physical state and solubility of 1-MDBF is the first line of defense in designing safe experimental workflows. As a lipophilic solid, it presents inhalation (dust) and dermal absorption risks.

Table 1: Physicochemical Specifications

| Property | Specification | Technical Note |

| Chemical Structure | C₁₃H₁₀O | Tricyclic aromatic ether with a methyl substituent at the C1 position.[1] |

| Molecular Weight | 182.22 g/mol | Facilitates rapid permeation through standard nitrile gloves if dissolved in organic solvents. |

| Physical State | Solid (Crystalline) | typically white to pale yellow crystals. |

| Melting Point | ~60–90 °C (Predicted) | Note: Isomeric analogs (e.g., 4-MDBF) melt at 66–67°C. Treat as a low-melting solid. |

| Solubility | Lipophilic (LogP ~4.5) | Highly soluble in DCM, Hexane, Toluene. Insoluble in water.[2] |

| Vapor Pressure | Low (< 0.01 mmHg @ 25°C) | Volatilization is negligible for the solid, but significant for solutions during evaporation. |

Toxicological Profile: Mechanisms & Causality

Unlike general "toxicity" warnings, this section details the mechanism of action, allowing researchers to predict risks even in the absence of specific LD50 data for this isomer.

The AhR Activation Pathway

1-MDBF acts as a ligand for the Aryl Hydrocarbon Receptor (AhR). While its binding affinity is lower than that of 2,3,7,8-TCDD (Dioxin), it follows the same signal transduction pathway, leading to the upregulation of xenobiotic-metabolizing enzymes (Phase I/II).

Mechanistic Insight: The toxicity is not inherent to the molecule's acidity or reactivity, but rather its ability to hijack cellular transcription factors.

Figure 1: The Aryl Hydrocarbon Receptor (AhR) signaling cascade activated by 1-MDBF.

Metabolic Activation & Mutagenicity

-

Metabolism: 1-MDBF is metabolized primarily by CYP450 enzymes (induced by its own AhR activation). The methyl group is a site for benzylic oxidation, potentially forming reactive intermediates (alcohols/aldehydes) before conjugation.

-

Genotoxicity: While non-chlorinated dibenzofurans are generally less mutagenic than their chlorinated counterparts, the formation of reactive epoxide intermediates during metabolism cannot be ruled out. Treat as a suspected mutagen .

Occupational Health & Safety Protocols

Safety with 1-MDBF relies on the "Hierarchy of Controls," prioritizing isolation over PPE.

Engineering Controls

-

Primary Barrier: All handling of the neat solid must occur within a Class II Biological Safety Cabinet (BSC) or a Chemical Fume Hood with a face velocity > 0.5 m/s.

-

Static Control: Use an anti-static gun or ionizer bar when weighing. The low-melting nature of the solid makes it prone to static cling, increasing dispersion risk.

Personal Protective Equipment (PPE) Strategy

-

Gloves: Standard nitrile gloves offer poor protection against aromatic hydrocarbons in solution.

-

Recommendation: Use Silver Shield (Laminate) gloves or Double-gloving (Nitrile over Laminate) when handling solutions (DCM/Toluene).

-

-

Respiratory: If weighing outside a hood (strictly prohibited), a P100 particulate respirator is required.

Safe Handling Workflow

The following workflow is designed to prevent cross-contamination, a common issue with lipophilic standards.

Figure 2: Contamination-free handling workflow for 1-MDBF.

Experimental Protocols

Synthesis: Palladium-Catalyzed Intramolecular Cyclization

Rationale: Direct isolation from coal tar is inefficient. The following protocol utilizes a Suzuki-Miyaura coupling followed by C-H activation, ensuring high purity for toxicological testing.

Reaction: o-Iodoanisole derivative + Arylboronic acid

-

Reagents: 2-iodo-3-methylanisole (1.0 eq), 2-hydroxyphenylboronic acid (1.2 eq), Pd(OAc)₂ (5 mol%), K₂CO₃ (2.0 eq).

-

Solvent: PEG-400 (Green solvent) or DMF.

-

Procedure:

-

Combine reagents in a sealed tube under Argon.

-

Heat to 100°C for 12 hours.

-

Workup: Dilute with water, extract with Ethyl Acetate (

).[3] -

Purification: Silica gel chromatography (Hexane:EtOAc 95:5).

-

-

Validation: Verify structure via GC-MS (M+ peak at m/z 182).

Analytical Detection (GC-MS)

-

Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

-

Carrier Gas: Helium @ 1.0 mL/min.

-

Temp Program: 80°C (1 min)

20°C/min -

SIM Mode: Monitor ions 182 (Molecular ion), 153 (M - CO), and 152 .

Emergency Response

-

Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Mechanism: Aromatic vapors can cause CNS depression; dust causes mechanical irritation.

-

Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol (enhances dermal absorption).

-

Spill Cleanup:

-

Evacuate area.[4]

-

Don PPE (Laminate gloves, Tyvek suit).

-

Solid: Wet sweep or HEPA vacuum to avoid dust generation.

-

Solution: Absorb with vermiculite or sand. Do not use combustible materials like sawdust.

-

References

-

National Institute of Standards and Technology (NIST). 1-Methyldibenzofuran Mass Spectrum & Retention Indices. NIST Chemistry WebBook. Available at: [Link]

-

U.S. Environmental Protection Agency (EPA). Health Assessment Document for Polychlorinated Dibenzofurans. EPA/600/8-90/040. Available at: [Link]

-

Denison, M. S., & Nagy, S. R. (2003). Activation of the aryl hydrocarbon receptor by structurally diverse exogenous and endogenous chemicals. Annual Review of Pharmacology and Toxicology. Available at: [Link]

-

PubChem. 1-Methyldibenzofuran Compound Summary. National Library of Medicine. Available at: [Link]

-

Xiao, B., et al. (2011). Palladium-Catalyzed Synthesis of Dibenzofurans via C-H Activation. Journal of the American Chemical Society. (Cited for synthesis methodology adaptation). Available at: [Link]

Sources

- 1. cpachem.com [cpachem.com]

- 2. 132-64-9 CAS MSDS (Dibenzofuran) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity [mdpi.com]

- 4. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to the Solubility of 1-Methyldibenzofuran in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyldibenzofuran is a heterocyclic aromatic compound with significant potential in medicinal chemistry and materials science. Its efficacy in various applications is fundamentally linked to its solubility in organic solvents, which governs its behavior in synthesis, purification, formulation, and biological assays. This technical guide provides a comprehensive analysis of the solubility of 1-Methyldibenzofuran, integrating theoretical principles with practical methodologies. The document delves into the physicochemical drivers of solubility, offers predictive insights using Hansen Solubility Parameters, presents a structured table of predicted solubility, and provides a detailed, self-validating experimental protocol for accurate solubility determination.

Introduction: The Significance of 1-Methyldibenzofuran and Its Solubility

1-Methyldibenzofuran belongs to the dibenzofuran class of compounds, which are noted for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The addition of a methyl group to the dibenzofuran scaffold can significantly alter its physicochemical properties, including its solubility, which in turn impacts its bioavailability and therapeutic efficacy. A thorough understanding of its solubility profile in various organic solvents is a critical prerequisite for:

-

Synthetic Chemistry: Selecting appropriate solvents for reactions involving 1-Methyldibenzofuran to ensure optimal reaction kinetics and yield.

-

Purification: Designing effective crystallization and chromatographic purification methods.

-

Pharmaceutical Formulation: Developing stable and effective drug delivery systems.

-

High-Throughput Screening: Ensuring accurate and reproducible results in biological assays.

This guide serves as a foundational resource for researchers, providing the necessary theoretical and practical knowledge to effectively work with 1-Methyldibenzofuran.

Theoretical Principles Governing Solubility

The dissolution of a crystalline solute, such as 1-Methyldibenzofuran, in a solvent is a complex thermodynamic process. The principle of "like dissolves like" provides a useful heuristic, suggesting that substances with similar intermolecular forces are more likely to be miscible. For a more quantitative understanding, we can consider the Gibbs free energy of mixing (ΔG_mix):

ΔG_mix = ΔH_mix - TΔS_mix

For dissolution to be spontaneous, ΔG_mix must be negative. This is influenced by the enthalpy of mixing (ΔH_mix) and the entropy of mixing (ΔS_mix).

-

Enthalpy of Mixing (ΔH_mix): This term represents the energy change associated with breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions. For a nonpolar compound like 1-Methyldibenzofuran, van der Waals forces and π-π stacking are the dominant intermolecular interactions.

-

Entropy of Mixing (ΔS_mix): This term reflects the increase in randomness or disorder when a solute dissolves in a solvent.

Hansen Solubility Parameters (HSP): A Predictive Tool

The Hansen Solubility Parameter (HSP) model offers a powerful method for predicting the solubility of a solute in a given solvent. It decomposes the total Hildebrand solubility parameter into three components:

-

δd: Energy from dispersion forces.

-

δp: Energy from polar interactions.

-

δh: Energy from hydrogen bonding.

The principle is that solvents with HSP values close to those of the solute are more likely to be good solvents. The "distance" (Ra) between the HSP of the solute and the solvent in the three-dimensional Hansen space can be calculated using the following equation:

Ra² = 4(δd₂ - δd₁)² + (δp₂ - δp₁)² + (δh₂ - δh₁)²

Predicted Solubility of 1-Methyldibenzofuran in Common Organic Solvents

Due to the scarcity of direct experimental data for 1-Methyldibenzofuran, the following table provides a qualitative and predicted solubility profile based on the known behavior of the parent compound, dibenzofuran, and the principles of "like dissolves like". Dibenzofuran is known to be soluble in nonpolar organic solvents. The addition of a methyl group is expected to slightly increase its lipophilicity.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Nonpolar Aromatic | Toluene | High | Similar aromatic structures allow for favorable π-π stacking interactions. |

| Benzene | High | Similar to toluene, strong π-π stacking interactions are expected. | |

| Xylene | High | Similar aromatic nature promotes dissolution.[1] | |

| Chlorinated | Chloroform | High | Good solvent for many nonpolar and moderately polar organic compounds. |

| Dichloromethane | High | Effective solvent for a wide range of organic molecules. | |

| Ethers | Diethyl Ether | Moderate to High | The ether linkage provides some polarity, but the overall nonpolar character should allow for good interaction. |

| Tetrahydrofuran (THF) | Moderate to High | A versatile solvent with both polar and nonpolar characteristics. | |

| Ketones | Acetone | Moderate | The carbonyl group introduces polarity, which may slightly reduce solubility compared to nonpolar solvents. |

| Alcohols | Ethanol | Moderate | Can act as both a hydrogen bond donor and acceptor, but the nonpolar hydrocarbon portion will interact favorably with 1-Methyldibenzofuran.[1] |

| Methanol | Lower | More polar than ethanol, potentially leading to less favorable interactions. | |

| n-Propanol | Moderate | Similar to ethanol in its balance of polar and nonpolar character.[1] | |

| n-Butanol | Moderate | The longer alkyl chain increases its nonpolar character, which could enhance solubility compared to shorter-chain alcohols.[1] | |

| Aprotic Polar | Dimethyl Sulfoxide (DMSO) | Low to Moderate | A highly polar aprotic solvent; the significant difference in polarity may limit solubility. |

| Dimethylformamide (DMF) | Low to Moderate | Similar to DMSO, its high polarity may not be ideal for the largely nonpolar 1-Methyldibenzofuran. | |

| Alkanes | Hexane | Low | Primarily dispersion forces, which may not be sufficient to overcome the crystal lattice energy of the solid 1-Methyldibenzofuran. |

| Aqueous | Water | Very Low / Insoluble | The high polarity and strong hydrogen-bonding network of water make it a poor solvent for nonpolar aromatic compounds. |

Experimental Protocol for Determining the Solubility of 1-Methyldibenzofuran

To obtain precise and reliable solubility data, a well-controlled experimental procedure is essential. The following protocol is based on the widely accepted isothermal shake-flask method.

Materials and Equipment

-

1-Methyldibenzofuran (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials with screw caps

-

Constant temperature orbital shaker

-

Analytical balance

-

Calibrated positive displacement pipettes

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and appropriate mobile phase for HPLC analysis

Experimental Workflow Diagram

Caption: A stepwise representation of the isothermal shake-flask method for determining the solubility of 1-Methyldibenzofuran.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

To a series of glass vials, add an excess amount of 1-Methyldibenzofuran. The presence of undissolved solid at the end of the experiment is crucial for ensuring saturation.

-

Accurately add a known volume (e.g., 5 mL) of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the samples at a moderate speed for 24 to 48 hours to ensure that equilibrium is reached. A preliminary study can be conducted to determine the minimum time required to achieve a stable concentration.

-

-

Sample Collection and Preparation:

-

After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle for at least 2 hours at the same constant temperature.

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

-

Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any microscopic solid particles that could lead to an overestimation of the solubility.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of 1-Methyldibenzofuran of known concentrations in the mobile phase to be used for HPLC analysis.

-

Accurately dilute the filtered sample with the mobile phase to a concentration that falls within the linear range of the calibration curve.

-

Inject the diluted sample and the standard solutions onto the HPLC system.

-

Develop a suitable HPLC method (e.g., reverse-phase with a C18 column and a mobile phase of acetonitrile and water) to achieve good separation and peak shape for 1-Methyldibenzofuran.

-

Use the peak area from the UV detector to construct a calibration curve and determine the concentration of 1-Methyldibenzofuran in the diluted sample.

-

-

Data Analysis and Reporting:

-

Calculate the solubility of 1-Methyldibenzofuran in the original solvent, taking into account the dilution factor.

-

Express the solubility in standard units, such as mg/mL or mol/L.

-

Repeat the experiment at least in triplicate to ensure the reproducibility of the results.

-

Conclusion

The solubility of 1-Methyldibenzofuran in organic solvents is a critical parameter that influences its application in various scientific and industrial domains. This guide has provided a theoretical framework for understanding the factors that govern its solubility, a predictive overview of its behavior in common organic solvents, and a detailed, robust experimental protocol for its quantitative determination. By leveraging the principles and methodologies outlined herein, researchers and drug development professionals can make informed decisions regarding solvent selection, process optimization, and formulation design, thereby unlocking the full potential of 1-Methyldibenzofuran.

References

- Simulated calculation of solubility parameters and purification of dibenzofuran. (2025, August 10). ResearchGate.

-

PubChem. (n.d.). 1-Methyldibenzofuran. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.

- ChemicalBook. (n.d.). Dibenzofuran. Retrieved February 7, 2026, from a relevant chemical supplier's website.

-

Wikipedia. (n.d.). Dibenzofuran. Retrieved February 7, 2026, from [Link]

-

Cheméo. (n.d.). 1-acetyl-4-methyl dibenzofuran. Retrieved February 7, 2026, from [Link]

-

NIST. (n.d.). 1-Methyldibenzofuran. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved February 7, 2026, from [Link]

Sources

Technical Monograph: Industrial & Scientific Utilization of 1-Methyldibenzofuran

[1]

Executive Summary

1-Methyldibenzofuran (1-MDBF) is a methylated tricyclic aromatic ether that serves as a critical pivot point between petroleum geochemistry , supply chain integrity , and organic optoelectronics .[1] Unlike its chlorinated cousins (PCDFs), which are notorious environmental toxins, 1-MDBF is a stable, non-halogenated biomarker used extensively to assess thermal maturity in fossil fuels.[1]

This guide explores its transition from a passive geochemical tracer to an active industrial agent.[1] Its primary value proposition lies in two domains:

-

Fuel Integrity: As a naturally occurring, chemically robust molecular tag for anti-fraud fuel marking.[1]

-

Materials Science: As a high-triplet-energy scaffold for OLED host materials, where the methyl group provides a handle for steric tuning and solubility enhancement without disrupting the electronic core.[1]

Chemical Profile & Properties[1][2][3][4][5]

1-MDBF consists of a dibenzofuran core with a methyl group at the C1 position (adjacent to the oxygen bridge).[1] This specific substitution pattern imparts unique steric protection to the ether linkage, enhancing oxidative stability compared to non-substituted dibenzofuran.[1]

Table 1: Physicochemical Specifications

| Property | Value / Description | Industrial Relevance |

| CAS Number | 7320-50-5 | Regulatory identification.[1] |

| Formula | C₁₃H₁₀O | Non-halogenated (low toxicity risk vs. PCDFs).[1] |

| Molecular Weight | 182.22 g/mol | Volatility suitable for GC-MS detection.[1] |

| Appearance | White to off-white crystalline solid | Easy handling for solid-state dosing.[1] |

| Solubility | Soluble in organic solvents (DCM, Toluene, Hexane) | Compatible with hydrocarbon fuel matrices.[1] |

| Electronic Character | High Triplet Energy ( | Critical for preventing reverse energy transfer in OLEDs.[1] |

Application Domain 1: Geochemical Tracing & Fuel Integrity[1]

The most established application of 1-MDBF is in the fingerprinting of hydrocarbon fluids .[1]

The MDBF Ratio (Maturity Indicator)

In petroleum geology, the thermodynamic stability of methylated dibenzofurans varies by isomer. 4-Methyldibenzofuran (4-MDBF) is thermodynamically more stable than 1-MDBF due to less steric strain near the oxygen atom.[1]

-

Mechanism: As crude oil undergoes thermal maturation (heating over geological time), 1-MDBF converts or degrades faster than 4-MDBF.[1]

-

Metric: The ratio [1-MDBF] / [4-MDBF] decreases with increasing thermal maturity.[1]

-

Industrial Utility: This ratio is used by exploration geologists to predict the "oil window" and source rock quality.[1]

Forensic Fuel Marking (Anti-Adulteration)

Leveraging its stability and distinct GC-MS signature, 1-MDBF is an ideal candidate for covert fuel marking .[1]

-

The Problem: Fuel laundering (removing dyes) and adulteration (mixing kerosene with diesel).[1]

-

The 1-MDBF Solution:

-

Silent Marker: It is colorless and chemically similar to the fuel matrix, making it difficult to remove via acid/base washing or clay filtration.[1]

-

Quantification: It can be spiked at ppm levels and detected via GC-MS using Single Ion Monitoring (SIM) at m/z 182.[1]

-

Differentiation: Since it naturally occurs in crude, synthetic addition creates a "fingerprint" spike above the natural background, or it is used in refined products (like bio-fuels) where it is naturally absent.[1]

-

Figure 1: Workflow for using 1-MDBF as a covert forensic marker in downstream fuel supply chains.

Application Domain 2: Organic Electronics (OLEDs)[1]

Dibenzofuran derivatives are the industry standard for Host Materials in Phosphorescent OLEDs (PhOLEDs).[1]

The Role of the Scaffold

-

High Triplet Energy: The dibenzofuran core has a high triplet energy (

), which is essential to confine excitons on the dopant (emitter) and prevent energy loss. -

Hole Transport: The electron-rich oxygen atom facilitates hole injection and transport.[1]

1-MDBF as a Strategic Precursor

While 1-MDBF itself is a small molecule, it serves as a functionalizable building block .[1] The methyl group at C1 is a reactive handle.[1]

-

Benzylic Bromination: The methyl group can be brominated (using NBS) to form 1-(bromomethyl)dibenzofuran.[1]

-

Coupling: This intermediate can then be coupled with carbazoles or amines to create bulky, high-Tg (glass transition temperature) host materials that resist crystallization.[1]

-

Steric Tuning: The C1-methyl group provides steric bulk that twists the molecule when coupled to other aryls, reducing intermolecular quenching (a common cause of efficiency roll-off in OLEDs).[1]

Figure 2: Synthetic pathway transforming 1-MDBF into a high-performance OLED host material.[1]

Experimental Protocol: Synthesis of 1-Methyldibenzofuran

For industrial research requiring high purity (e.g., for OLED referencing or analytical standards), a transition-metal-catalyzed approach is superior to acid-catalyzed dehydration due to milder conditions and higher selectivity.[1]

Method: Pd-Catalyzed Intramolecular Cyclization

This protocol utilizes a Suzuki-Miyaura coupling followed by C-O bond formation, or a direct cyclization of a 2-halo-2'-hydroxybiphenyl precursor.[1]

Target: 1-Methyldibenzofuran (Yield: >85%) Precursor: 2-Bromo-6-methyl-2'-hydroxybiphenyl[1]

Reagents:

-

Substrate: 2-Bromo-6-methyl-2'-hydroxybiphenyl (1.0 eq)

-

Catalyst: Palladium(II) acetate [Pd(OAc)₂] (5 mol%)[1]

-

Ligand: Triphenylphosphine (PPh₃) (10 mol%) or SPhos for higher activity.[1]

-

Base: Cesium Carbonate (Cs₂CO₃) (2.0 eq)[1]

-

Solvent: Toluene or DMF (Anhydrous)[1]

-

Atmosphere: Argon or Nitrogen

Step-by-Step Workflow:

-

Preparation: In a glovebox or under argon flow, charge a Schlenk tube with the substrate (1.0 eq), Pd(OAc)₂, Ligand, and Cs₂CO₃.[1]

-

Solvation: Add anhydrous Toluene via syringe. Degas the solution by bubbling argon for 10 minutes to remove dissolved oxygen (critical to prevent catalyst deactivation).[1]

-

Reaction: Seal the tube and heat to 100°C for 12–16 hours. Monitor via TLC (Hexane/Ethyl Acetate 9:1).[1] The starting material spot should disappear, replaced by a highly non-polar spot (1-MDBF).

-

Work-up: Cool to room temperature. Filter the mixture through a pad of Celite to remove inorganic salts and palladium black.[1] Wash the pad with ethyl acetate.[1]

-

Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography using 100% Hexane (or Hexane/DCM gradient).[1] 1-MDBF elutes early due to low polarity.[1]

-

Validation: Confirm structure via ¹H NMR (look for the methyl singlet at ~2.5-2.7 ppm and characteristic aromatic splitting).[1]

Safety & Environmental Profile

It is imperative to distinguish 1-Methyldibenzofuran from Polychlorinated Dibenzofurans (PCDFs) .[1]

-

PCDFs (Dioxin-like): Toxicity arises from the specific planar geometry and halogen bonding that fits the Aryl Hydrocarbon Receptor (AhR) with high affinity.[1]

-

1-MDBF (Non-halogenated):

-

Toxicity: Significantly lower than PCDFs.[1] The methyl group introduces steric bulk that reduces planarity slightly and alters receptor binding.[1] It is generally considered a "polycyclic aromatic hydrocarbon" (PAH) hazard rather than a "dioxin" hazard.[1]

-

Handling: Standard PPE (gloves, goggles, fume hood) is required.[1] Avoid dust inhalation.[1]

-

Environmental Fate: Biodegradable over time by soil bacteria (e.g., Sphingomonas sp.), unlike the persistent PCDFs.[1]

-

References

-

NIST Chemistry WebBook. 1-Methyldibenzofuran Spectral Data and Thermochemistry. National Institute of Standards and Technology.[1] [Link][1]

-

Radke, M., et al. (2000).[1] Maturity parameters based on methylated dibenzofurans.[1] Geochimica et Cosmochimica Acta.[1] (Establishes the MDBF ratio for geochemistry). [Link][1]

-

Tracerco. Fuel Marking Technologies and Tagging.[1][2] (Industry context for molecular markers in fuel). [Link]

-

PubChem. 1-Methyldibenzofuran Compound Summary. National Library of Medicine.[1] [Link]

-

Xiao, J., et al. (2012).[1][3] Dibenzofuran derivatives as high triplet energy host materials for blue phosphorescent OLEDs.[1][3] Organic Electronics.[1][3] [Link][1]

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of 1-Methyldibenzofuran Derivatives

Introduction

Dibenzofuran scaffolds are privileged heterocyclic motifs found in a wide array of natural products, pharmaceuticals, and functional organic materials. Their rigid, planar structure and unique electronic properties make them attractive targets in drug discovery and materials science. Among these, 1-methyldibenzofuran and its derivatives are of significant interest due to their potential biological activities and utility as building blocks in organic synthesis. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and purification of 1-methyldibenzofuran derivatives, with a focus on modern catalytic methods. The protocols and insights provided herein are grounded in established chemical principles and supported by authoritative literature to ensure scientific integrity and reproducibility.

Strategic Approaches to the Synthesis of the Dibenzofuran Core

The construction of the dibenzofuran skeleton can be broadly categorized into two main retrosynthetic strategies: intramolecular C-C bond formation from a diaryl ether precursor or intramolecular C-O bond formation from a biphenyl precursor. While classical methods like the Pschorr cyclization exist, modern palladium-catalyzed cross-coupling and C-H activation reactions have become the methods of choice due to their efficiency, functional group tolerance, and milder reaction conditions.

A prevalent and highly effective strategy for the synthesis of substituted dibenzofurans is the palladium-catalyzed intramolecular C-H activation/C-O cyclization of 2-hydroxybiphenyls. This approach offers high atom economy and allows for the convergent synthesis of a wide range of derivatives.

Protocol 1: Synthesis of 1-Methyldibenzofuran via Palladium-Catalyzed Intramolecular C-H Activation/C-O Cyclization

This protocol details the synthesis of 1-methyldibenzofuran from a readily accessible 2-hydroxy-2'-methylbiphenyl precursor. The key transformation is a palladium-catalyzed intramolecular C-H activation and subsequent C-O bond formation to construct the furan ring.

Experimental Protocol

Materials:

-

2-Hydroxy-2'-methylbiphenyl (1.0 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)

-

Copper(II) acetate (Cu(OAc)₂) (2.0 eq)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Argon or Nitrogen gas supply

-

Standard laboratory glassware (Schlenk flask, condenser, etc.)

-

Magnetic stirrer with heating plate

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add 2-hydroxy-2'-methylbiphenyl (1.0 eq), palladium(II) acetate (0.05 eq), and copper(II) acetate (2.0 eq).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask via syringe to achieve a substrate concentration of 0.1 M.

-

Reaction: Heat the reaction mixture to 120 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing water and ethyl acetate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Causality Behind Experimental Choices:

-

Palladium(II) Acetate: The palladium catalyst is crucial for the C-H activation step. It facilitates the cleavage of a C-H bond on the methyl-bearing phenyl ring, leading to the formation of a palladacycle intermediate.[1]

-

Copper(II) Acetate: Copper(II) acetate acts as a stoichiometric oxidant to regenerate the active Pd(II) catalyst from the Pd(0) species formed after reductive elimination, thus enabling a catalytic cycle.

-

DMSO as Solvent: A high-boiling polar aprotic solvent like DMSO is often used to ensure the solubility of the reagents and to facilitate the reaction at elevated temperatures, which are typically required for C-H activation.

-

Inert Atmosphere: The exclusion of oxygen and moisture is critical as they can deactivate the palladium catalyst and lead to undesired side reactions.

Reaction Mechanism Workflow

The proposed catalytic cycle for the palladium-catalyzed intramolecular C-H activation/C-O cyclization is depicted below.

Sources

Application Note: 1-Methyldibenzofuran as a Surrogate Standard in the GC-MS Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) and Dibenzofurans in Environmental Matrices

Introduction

The accurate quantification of persistent organic pollutants (POPs) such as polycyclic aromatic hydrocarbons (PAHs) and polychlorinated dibenzofurans (PCDFs) in environmental samples is a critical task for ensuring environmental quality and human health. Gas chromatography-mass spectrometry (GC-MS) is a widely adopted technique for these analyses due to its high sensitivity and selectivity. However, the complexity of environmental matrices (e.g., soil, sediment, water) and the multi-step sample preparation procedures can lead to analyte losses and variability in analytical results. To ensure the reliability and accuracy of the data, surrogate standards are added to each sample prior to extraction and analysis. This application note details the use of 1-Methyldibenzofuran as an effective surrogate standard in such analytical workflows.

Rationale for Selecting 1-Methyldibenzofuran as a Surrogate Standard

A surrogate standard is a compound that is chemically similar to the target analytes but is not expected to be naturally present in the environmental samples. It is added at a known concentration to every sample, blank, and quality control sample before extraction. The recovery of the surrogate is then used to correct for analyte losses during the entire analytical process, providing a measure of the method's performance for each individual sample.

1-Methyldibenzofuran (CAS No: 7320-50-5) is an excellent candidate for a surrogate standard in the analysis of PAHs and substituted dibenzofurans for several key reasons:

-

Structural Similarity: As a methylated dibenzofuran, it shares a core structural motif with dibenzofuran and its derivatives, as well as a similar polycyclic aromatic character to many PAHs. This structural analogy ensures that it behaves similarly to the target analytes during extraction, cleanup, and chromatographic analysis.

-

Chemical Properties: Its physicochemical properties, such as polarity and volatility, are comparable to those of many mid-range molecular weight PAHs and dibenzofurans, leading to similar extraction efficiencies and chromatographic retention times.

-

Low Environmental Abundance: 1-Methyldibenzofuran is not a common environmental contaminant, minimizing the risk of its presence in unspiked samples, which could otherwise lead to biased recovery calculations.

-

Chromatographic Behavior: It is readily separated from many common PAHs and dibenzofurans using standard GC columns, allowing for accurate quantification without chromatographic interference.

-

Mass Spectrometric Signature: 1-Methyldibenzofuran has a distinct mass spectrum, enabling its unambiguous identification and quantification by GC-MS, even in complex matrices.

Physicochemical Properties of 1-Methyldibenzofuran

A thorough understanding of the physicochemical properties of a surrogate standard is essential for its effective implementation.

| Property | Value | Source |

| Chemical Formula | C₁₃H₁₀O | PubChem[1] |

| Molecular Weight | 182.22 g/mol | PubChem[1] |

| CAS Number | 7320-50-5 | PubChem[1] |

| Appearance | Solid | N/A |

| Kovats Retention Index | Semi-standard non-polar: 274.89, 275.56 | PubChem[1] |

Experimental Workflow for Environmental Analysis

The following diagram illustrates the general workflow for the analysis of environmental samples using 1-Methyldibenzofuran as a surrogate standard.

Sources

Application Note: Cytotoxicity Profiling of 1-Methyldibenzofuran (1-MDBF)

Introduction & Scientific Rationale

1-Methyldibenzofuran (1-MDBF, CAS: 7320-50-5) is a methylated derivative of dibenzofuran, often found in environmental samples associated with combustion processes and fossil fuels. Unlike its chlorinated analogs (PCDFs), which are well-characterized persistent organic pollutants, the toxicological profile of methylated dibenzofurans is less understood but increasingly relevant due to their presence in petrochemical effluents.

Mechanism of Action (Hypothesis)

Structurally, 1-MDBF mimics ligands of the Aryl Hydrocarbon Receptor (AhR) . The proposed mechanism of cytotoxicity involves:

-

AhR Binding: 1-MDBF enters the cell and binds to the cytosolic AhR.

-

Nuclear Translocation: The ligand-receptor complex translocates to the nucleus and heterodimerizes with the AhR Nuclear Translocator (ARNT).[1]

-

Transcriptional Activation: This complex binds to Xenobiotic Response Elements (XRE), inducing Phase I enzymes, primarily CYP1A1 .

-

Bioactivation & Oxidative Stress: CYP1A1 metabolism of the parent compound may generate reactive epoxide intermediates or Reactive Oxygen Species (ROS), leading to DNA damage and apoptosis.

This protocol is designed not merely to measure cell death but to distinguish between direct cytotoxicity and metabolism-dependent toxicity .

Experimental Design Strategy

To ensure robust data (E-E-A-T), this study utilizes a comparative cell model approach:

-

Model A (Metabolically Competent): HepG2 (Human hepatocellular carcinoma). These cells express wild-type AhR and can be induced to express CYP450 enzymes, allowing for the assessment of bioactivation-dependent toxicity.

-

Model B (Metabolic Null/Low): CHO-K1 (Chinese Hamster Ovary) or HaCaT (Keratinocyte). These lines generally have lower basal metabolic competence, serving as a control for direct chemical toxicity.

Core Assays

-

Primary Screen: CCK-8 (Cell Counting Kit-8) or MTT Assay for metabolic viability.

-

Mechanistic Validation: EROD (Ethoxyresorufin-O-deethylase) Assay to confirm CYP1A1 induction.

Materials & Reagents

| Reagent | Specification | Purpose |

| 1-Methyldibenzofuran | >98% Purity (GC) | Test Compound |

| DMSO | Cell Culture Grade (≥99.9%) | Solvent (Vehicle) |

| HepG2 Cells | ATCC HB-8065 | Metabolic Model |

| CCK-8 Reagent | WST-8 based | Viability Indicator |

| Benzo[a]pyrene (BaP) | Positive Control | Known AhR Agonist/Toxin |

| Triton X-100 | 1% Solution | Positive Control (Necrosis) |

Protocol 1: Compound Preparation (Critical Step)

Rationale: 1-MDBF is highly lipophilic. Improper solubilization is the #1 cause of experimental variability in dibenzofuran assays.

-

Stock Solution (100 mM):

-

Weigh approximately 18.2 mg of 1-MDBF.[2]

-

Dissolve in 1.0 mL of sterile, anhydrous DMSO.

-

Vortex vigorously for 60 seconds. Inspect visually for crystals.

-

Storage: Aliquot into amber glass vials (avoid plastic interaction) and store at -20°C. Stable for 3 months.

-

-

Working Solutions (200x Concentrates):

-

Prepare serial dilutions in 100% DMSO first, not directly in media. This prevents precipitation during dilution.

-

Target Concentrations: 0.1, 1.0, 10, 50, 100, 200 µM.

-

Self-Validation: The final DMSO concentration in the cell culture well must remain constant (e.g., 0.5%) across all doses to rule out solvent toxicity.

-

Protocol 2: Cell Culture & Seeding

-

Harvest: Detach HepG2 cells using Trypsin-EDTA when 70-80% confluent.

-

Count: Determine density using a hemocytometer or automated counter. Viability must be >95%.

-

Seeding:

-

96-well Plate: Seed 1.0 x 10⁴ cells/well in 100 µL complete media (EMEM + 10% FBS).

-

Note: HepG2 cells grow in clusters; ensure thorough resuspension for uniform seeding.

-

-

Equilibration: Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment and recovery.

Protocol 3: Cytotoxicity Assay (CCK-8)

Rationale: CCK-8 (WST-8) is preferred over MTT for lipophilic compounds because it does not require solubilization of formazan crystals, reducing the risk of interference from precipitated test compounds.

Workflow Diagram

Figure 1: Step-by-step workflow for the CCK-8 cytotoxicity assay.

Procedure

-

Treatment:

-

Remove old media.

-

Add 100 µL of fresh media containing 1-MDBF working solutions.

-

Vehicle Control: Media + 0.5% DMSO.

-

Positive Control: Media + 1% Triton X-100 (for 0% viability baseline) or 50 µM Benzo[a]pyrene.

-

Replicates: n=6 wells per concentration.

-

-

Incubation: Incubate for 48 hours . (HepG2 metabolism is slower; 24h may be insufficient to observe bioactivation effects).

-

Quantification:

-

Add 10 µL of CCK-8 reagent to each well.

-

Incubate for 1-4 hours at 37°C until orange color develops.

-

Measure Absorbance at 450 nm (Reference 650 nm) using a microplate reader.

-

Mechanistic Validation: The AhR Pathway

To confirm that toxicity is specific to the dibenzofuran structure and not generic stress, visualize the hypothesized pathway.

Figure 2: Proposed Mechanism of Action. 1-MDBF activates AhR, leading to CYP1A1 induction and subsequent oxidative stress.

Data Analysis & Interpretation

Calculate the % Cell Viability using the formula:

Interpretation Guide:

-

IC50 Calculation: Plot Log(Concentration) vs. % Viability. Use non-linear regression (Sigmoidal dose-response, variable slope).

-

AhR Specificity Check: If 1-MDBF is non-toxic in CHO cells (AhR-poor) but toxic in HepG2 (AhR-rich), the mechanism is likely AhR-dependent.

-

Solubility Limit: If the curve plateaus or becomes erratic >50 µM, check for compound precipitation (microscopy).

Troubleshooting & Optimization (Expert Insights)

| Issue | Probable Cause | Corrective Action |

| Edge Effect | Evaporation in outer wells | Fill outer wells with PBS; use only inner 60 wells. |

| Precipitation | 1-MDBF is hydrophobic | Warm media to 37°C before adding compound. Do not exceed 0.5% DMSO. |

| High Background | Media interference | Use phenol-red free media for the reading step if sensitivity is low. |

| No Toxicity | Lack of bioactivation | Extend exposure to 72h or pre-induce cells with low-dose BaP (risky, advanced). |

References